3,3-(Butane-1,4-diylbis(oxy))bis(propan-1-ol)
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Description
3,3-(Butane-1,4-diylbis(oxy))bis(propan-1-ol) is a useful research compound. Its molecular formula is C10H22O4 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Biological Activity
3,3-(Butane-1,4-diylbis(oxy))bis(propan-1-ol), also known as a bisphenol derivative, has garnered attention in the field of biological research due to its potential endocrine-disrupting properties and interactions with various biological systems. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3,3-(Butane-1,4-diylbis(oxy))bis(propan-1-ol) consists of a butane-1,4-diyl group linked by ether bonds to two propan-1-ol units. This configuration is significant as it influences the compound's solubility and reactivity.
Mechanisms of Biological Activity
Research indicates that compounds similar to 3,3-(Butane-1,4-diylbis(oxy))bis(propan-1-ol) can interact with estrogen receptors (ERs), particularly ERα and ERβ. These interactions can lead to either agonistic or antagonistic effects on estrogen signaling pathways.
Estrogen Receptor Binding
A study demonstrated that certain bisphenol derivatives exhibit high binding affinity for estrogen receptors. For instance, competitive binding assays revealed that some derivatives can act as partial agonists or antagonists depending on their structural modifications .
Biological Effects
The biological effects of 3,3-(Butane-1,4-diylbis(oxy))bis(propan-1-ol) include:
- Endocrine Disruption : The compound may disrupt normal hormonal functions by mimicking or blocking the action of natural hormones.
- Cell Proliferation : Some studies have shown that bisphenols can influence cell proliferation in hormone-sensitive tissues .
Case Studies
Several case studies provide insights into the biological impact of similar compounds:
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that certain bisphenols could stimulate cell growth at low concentrations while inhibiting it at higher concentrations .
- Animal Models : Research involving rodent models has indicated that exposure to bisphenol derivatives leads to alterations in reproductive organ development and function .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[4-(3-hydroxypropoxy)butoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUTPYKYZZWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCO)COCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.